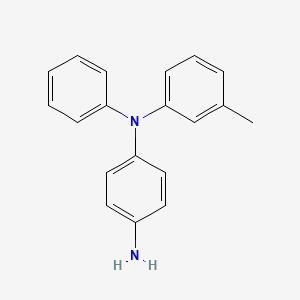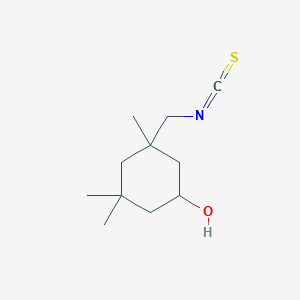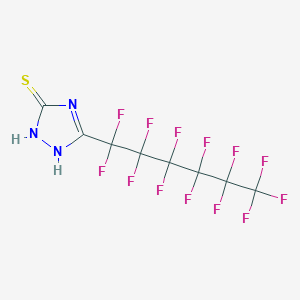
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is a fluorinated organic compound. It is characterized by the presence of a triazole ring and a highly fluorinated alkyl chain. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of a triazole precursor with a fluorinated alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction can be represented as follows:
Triazole Precursor+Fluorinated Alkyl Halide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the fluorinated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted triazoles and fluorinated derivatives.
Applications De Recherche Scientifique
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The fluorinated alkyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane
Uniqueness
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a highly fluorinated alkyl chain. This combination imparts the compound with distinct chemical reactivity and physical properties, making it more versatile compared to other similar fluorinated compounds.
Propriétés
Numéro CAS |
162466-06-0 |
|---|---|
Formule moléculaire |
C8H2F13N3S |
Poids moléculaire |
419.17 g/mol |
Nom IUPAC |
5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H2F13N3S/c9-3(10,1-22-2(25)24-23-1)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h(H2,22,23,24,25) |
Clé InChI |
ZIKSWKKYWZFGEW-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=S)NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


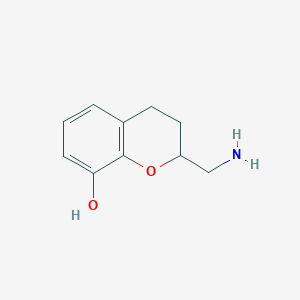
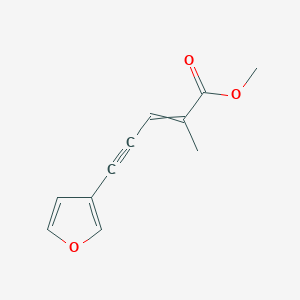
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
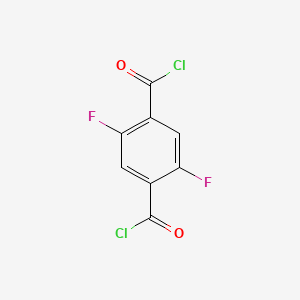

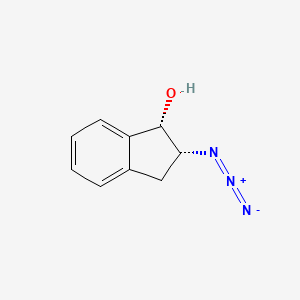
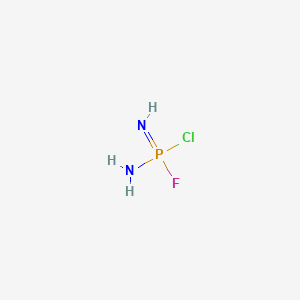
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
